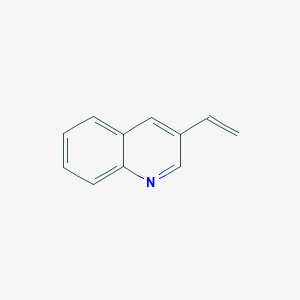

3-Ethenylquinoline

Overview

Description

3-Ethenylquinoline is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound commonly found in many natural products and synthetic drugs. 3-Ethenylquinoline is synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Photovoltaic Applications

3-Ethenylquinoline derivatives have been identified as promising materials in third-generation photovoltaics . Their unique properties, such as absorption spectra and energy levels, make them suitable for use in polymer solar cells and dye-synthesized solar cells. The implementation of these derivatives in photovoltaic cells has shown significant performance characteristics, making them a valuable area of research for sustainable energy production.

Medicinal Chemistry

In the realm of medicinal chemistry, quinoline motifs, including 3-Ethenylquinoline, are recognized for their broad spectrum of biological activities . They have been explored for their potential in treating various conditions, including cancer, inflammation, malaria, and tuberculosis. The pharmacological significance of quinoline derivatives is a testament to their importance in drug discovery and development.

Electronics

Quinoline derivatives are utilized in the electronics industry, particularly in the design of organic light-emitting diodes (OLEDs) and transistors . Their material properties contribute to the emission layer of OLEDs, highlighting their role in advancing electronic device technology.

Industrial Chemistry

The versatility of 3-Ethenylquinoline extends to industrial chemistry, where it is involved in green and sustainable chemical processes . Its derivatives are synthesized using environmentally friendly methods, contributing to the development of cleaner industrial practices.

Environmental Science

Research in environmental science has explored the impact of quinoline contamination and its derivatives in various ecosystems . The stability and potential toxicity of these compounds necessitate efficient removal methods, which is a critical area of study for environmental protection.

Materials Science

In materials science, 3-Ethenylquinoline derivatives are explored for their application in creating advanced materials, such as those used in photovoltaics . Their role in the development of new materials with desirable properties for various applications is an active area of research.

Mechanism of Action

Target of Action

The primary target of 3-Ethenylquinoline is the Poly [ADP-ribose] polymerase 1 (PARP1) enzyme . PARP1 is involved in the base excision repair (BER) pathway, which repairs damaged DNA. It mediates the poly (ADP-ribosyl)ation of a number of proteins, including itself .

Mode of Action

3-Ethenylquinoline interacts with its target, PARP1, by inhibiting its function . This inhibition disrupts the normal functioning of the BER pathway, leading to changes in DNA repair mechanisms .

Biochemical Pathways

The inhibition of PARP1 by 3-Ethenylquinoline affects the BER pathway . This pathway is responsible for repairing small base lesions in the DNA molecule that could otherwise lead to mutations and cancer . The disruption of this pathway can lead to an accumulation of DNA damage, potentially leading to cell death .

Pharmacokinetics

Quinolones, a class of compounds to which 3-ethenylquinoline belongs, generally have excellent oral bioavailability and are known to penetrate well into many body tissues and fluids .

Result of Action

The inhibition of PARP1 by 3-Ethenylquinoline leads to disruption of the BER pathway, potentially causing an accumulation of DNA damage . This can result in cell death, particularly in cancer cells that have a high rate of DNA replication .

Action Environment

The action, efficacy, and stability of 3-Ethenylquinoline can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its absorption and metabolism . Additionally, factors such as pH and temperature can impact the stability of 3-Ethenylquinoline .

properties

IUPAC Name |

3-ethenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h2-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOYYTCXZWWCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465696 | |

| Record name | 3-ethenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethenylquinoline | |

CAS RN |

67752-31-2 | |

| Record name | 3-ethenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

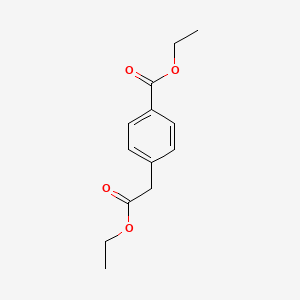

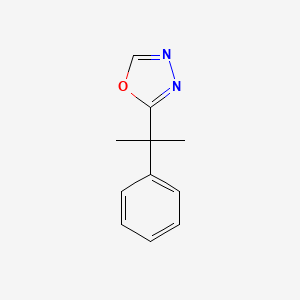

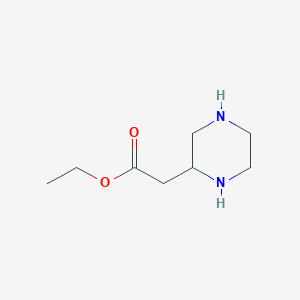

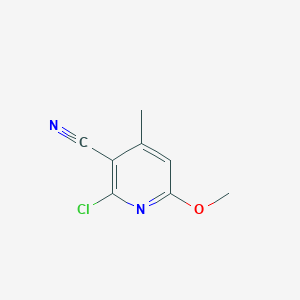

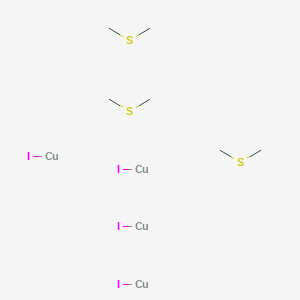

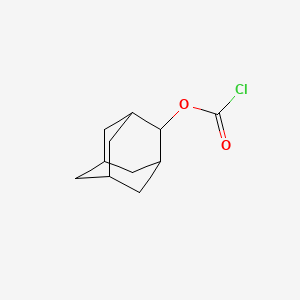

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-azaspiro[4.5]decane](/img/structure/B1625004.png)